7-Methoxy-1,3-dimethylisoquinoline
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Overview
Description
7-Methoxy-1,3-dimethylisoquinoline is a heterocyclic organic compound with the molecular formula C₁₂H₁₃NO. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,3-dimethylisoquinoline can be achieved through various methods. One common approach involves the methylation of 7-hydroxy-1,3-dimethylisoquinoline using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the continuous-flow synthesis, which offers advantages like reduced reaction time and improved reaction efficiency .
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often preferred due to its efficiency and scalability. This method involves the use of anisole and succinic anhydride in a Friedel-Crafts acylation reaction, followed by reduction and cyclization steps to yield this compound .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like methyl iodide for methylation or sodium hydride for deprotonation.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Methoxy-1,3-dimethylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,3-dimethylisoquinoline involves its interaction with various molecular targets. It can intercalate with DNA, inhibiting topoisomerase II and affecting DNA replication and transcription . Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,4-dimethylisoquinoline
- 7-Hydroxy-1,3-dimethylisoquinoline
- Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate
Uniqueness
7-Methoxy-1,3-dimethylisoquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 7-position and methyl groups at the 1 and 3 positions make it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
73480-89-4 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-methoxy-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-10-4-5-11(14-3)7-12(10)9(2)13-8/h4-7H,1-3H3 |
InChI Key |
GXEAPQGYQOUGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)C(=N1)C |
Origin of Product |
United States |
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